N-(3-methoxybenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(3-Methoxybenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring a thiazole core linked to a 4-methoxyphenylamino group via a thioether bridge and an acetamide moiety substituted with a 3-methoxybenzyl group. Its synthesis likely involves multi-step reactions, including cyclization, amidation, and thioether formation, as inferred from analogous procedures in related compounds . For instance, the synthesis of coumarin-thiazole amides () employs solvent-free conditions with a piperidine catalyst, suggesting similar strategies for constructing the thiazole-acetamide backbone in the target compound.
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-28-18-8-6-16(7-9-18)24-21(27)14-31-22-25-17(13-30-22)11-20(26)23-12-15-4-3-5-19(10-15)29-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSLEMYVWKRBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-methoxybenzyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.
Molecular Formula and Weight
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 354.44 g/mol
The structure of this compound includes a thiazole ring, methoxy groups, and an acetamide moiety, which are significant for its pharmacological activities.
Antioxidant Activity
Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer. The antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method.
Case Study: DPPH Radical Scavenging
A study demonstrated that derivatives of compounds similar to this compound exhibited significant antioxidant properties. For instance, certain derivatives showed scavenging activity that was 1.4 times greater than ascorbic acid, a well-known antioxidant .
| Compound | Antioxidant Activity (DPPH Scavenging Rate) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Higher |
| Compound B | 1.35 times higher | Higher |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including glioblastoma and breast cancer cells.
Case Study: Cytotoxicity Assay
In vitro studies using the MTT assay revealed that compounds with similar structural features exhibited notable cytotoxic effects on human glioblastoma U-87 cells compared to MDA-MB-231 triple-negative breast cancer cells. The results indicated that these compounds could selectively target cancer cells while sparing normal cells .
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| U-87 | 15 | High |
| MDA-MB-231 | 25 | Moderate |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been widely studied due to their efficacy against various pathogens.
Case Study: Antimicrobial Screening
Research has shown that thiazole-containing compounds possess significant antibacterial activity. For instance, derivatives similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Acetamide Derivatives
The target compound shares structural motifs with several analogues reported in the literature, differing primarily in substituents and functional groups. Key comparisons include:
Key Observations :
- Substituent Effects : The target compound’s dual methoxy groups distinguish it from sulfonamide (e.g., Compound 5) or coumarin-based analogues (). Methoxy groups may improve membrane permeability compared to polar sulfonamides .
- Thioether Linkage: The thioether bridge in the target compound is structurally analogous to quinazolinone derivatives (), which exhibit anticancer activity via kinase inhibition.
- Synthetic Routes : The target compound’s synthesis likely parallels methods for coumarin-thiazole hybrids (), where cyclization and amidation under solvent-free conditions yield high-purity products (94% yield in ) .
Physicochemical Properties
- Molecular Weight : At ~443.5 Da, the target compound falls within the range of bioactive small molecules (300–500 Da), balancing solubility and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
